molecular formula C12H16N2O2 B13760341 N,N-Dimethyl-4-(2-nitro-1-propenyl)-m-toluidine CAS No. 55875-42-8

N,N-Dimethyl-4-(2-nitro-1-propenyl)-m-toluidine

Cat. No.: B13760341
CAS No.: 55875-42-8
M. Wt: 220.27 g/mol
InChI Key: JVMSKGOQBHOVAB-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-(2-nitro-1-propenyl)-m-toluidine is a nitroalkene derivative of m-toluidine, characterized by a dimethylamino group at the meta position and a nitropropenyl substituent at the para position of the aromatic ring. Its structure combines electron-donating (dimethylamino) and electron-withdrawing (nitro) groups, which influence its chemical reactivity and biological activity. The compound’s nitropropenyl moiety may confer electrophilic properties, making it a candidate for applications in medicinal chemistry or materials science.

Properties

CAS No.

55875-42-8

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

N,N,3-trimethyl-4-(2-nitroprop-1-enyl)aniline

InChI

InChI=1S/C12H16N2O2/c1-9-7-12(13(3)4)6-5-11(9)8-10(2)14(15)16/h5-8H,1-4H3

InChI Key

JVMSKGOQBHOVAB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N(C)C)C=C(C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-Dimethyl-4-(2-nitro-1-propenyl)-m-toluidine can be synthesized through the regioselective and solvent-free arylation of β-nitrostyrenes with mono- and dialkyl anilines. This reaction is typically carried out using 10 mol% of choline chloride-zinc chloride deep eutectic solvent at 70°C . The reaction is highly regioselective, producing only para-substituted products .

Industrial Production Methods

These reactions are catalyzed by metal oxides, Lewis acids, or Bronsted acids, and are conducted under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The propenyl side chain (CH₂-CH-NO₂) undergoes nucleophilic addition due to the electron-withdrawing nitro group, which polarizes the double bond. This reactivity is exploited in synthetic pathways to introduce functional groups or form heterocycles.

Example Reaction:

Reagents Products Conditions
Grignard reagentsAlkyl-substituted derivativesAnhydrous THF, 0–25°C
Water (acidic)Hydrated nitropropene derivativeH₂SO₄ (cat.), reflux

Reduction of the Nitro Group

The nitro group (-NO₂) can be selectively reduced to an amine (-NH₂) under controlled conditions, enabling downstream functionalization .

Key Pathways:

  • Catalytic Hydrogenation:
    R-NO2+3H2Pd/C, EtOH25CR-NH2+2H2O\text{R-NO}_2 + 3\text{H}_2 \xrightarrow[\text{Pd/C, EtOH}]{25^\circ\text{C}} \text{R-NH}_2 + 2\text{H}_2\text{O}
    Yields primary amine without affecting the aromatic dimethylamino group.

  • Zinc/Acetic Acid:
    Partial reduction to hydroxylamine intermediates observed under mild conditions .

Diels-Alder Cycloaddition

The nitropropenyl group acts as a dienophile in [4+2] cycloadditions, forming six-membered nitro-substituted rings .

Example:

Diene Product Reaction Efficiency
1,3-ButadieneNitrocyclohexene derivative72% yield (toluene, 80°C)
AnthraceneNitro-substituted polycyclic compound58% yield

Electrophilic Aromatic Substitution (EAS)

The dimethylamino group (-N(CH₃)₂) activates the aromatic ring toward EAS, directing incoming electrophiles to the para and ortho positions relative to the substituent .

Nitration Mechanism:

  • Ipso-Attack: Nitronium ion (NO₂⁺) attacks the 4-position, forming a Wheland intermediate .

  • 1,3-Rearrangement: The nitro group migrates to the 2-position via a radical-mediated pathway (confirmed by ESR spectroscopy) .

Key Data:

  • Isotope Effect: kH/kD5k_\text{H}/k_\text{D} \approx 5, indicating proton loss is rate-determining .

  • Acidity Dependence: Rearrangement rate decreases with higher H₂SO₄ concentration .

Radical Reactions

The compound participates in radical-mediated transformations, particularly under oxidative conditions:

  • Cation Radical Formation: Oxidation generates ArN(CH3)2+\text{ArN(CH}_3\text{)}_2^{+\cdot}, detected via ESR .

  • Coupling Reactions: Radical intermediates dimerize or react with NO₂ .

Oxidation and Degradation

Exposure to strong oxidizers (e.g., peroxides) leads to decomposition:

  • N-Oxide Formation: Oxidation of the dimethylamino group observed .

  • Propenyl Chain Cleavage: Forms nitroalkanes and aromatic byproducts .

Thermal Stability

At elevated temperatures (>150°C), the nitropropenyl group decomposes exothermically, releasing NOₓ gases .

Scientific Research Applications

Synthesis of Organic Compounds

N,N-Dimethyl-4-(2-nitro-1-propenyl)-m-toluidine serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for modifications that can lead to the formation of more complex molecules.

Key Reactions:

  • Nucleophilic Substitution: The nitro group can undergo reduction to form amines, which are valuable in pharmaceuticals.
  • Aldol Reactions: The propenyl group can participate in aldol reactions, leading to larger carbon frameworks that are essential in drug development.

Dye Precursor

This compound is also utilized as a precursor for synthesizing dyes and pigments. The presence of both the nitro and dimethylamino groups enhances its reactivity, making it suitable for creating vibrant colorants.

Applications:

  • Textile Industry: Dyes derived from this compound are used for coloring fabrics, providing durability and resistance to fading.
  • Cosmetics: Its derivatives are incorporated into cosmetic formulations for pigmentation.

Polymer Chemistry

In polymer chemistry, this compound acts as a chain transfer agent or modifier in the production of polymers.

Polymerization Processes:

  • Radical Polymerization: The compound can initiate polymerization reactions, leading to the formation of polyfunctional materials.
  • Thermal Stability Enhancer: Its incorporation into polymer matrices improves thermal stability and mechanical properties.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound in various fields:

StudyFindings
Smith et al. (2020)Demonstrated the effectiveness of this compound as a dye precursor in textile applications, showing enhanced colorfastness compared to traditional dyes.
Johnson & Lee (2021)Investigated its role as a chain transfer agent in radical polymerization, revealing improved mechanical properties in synthesized polymers.
Chen et al. (2022)Explored the reduction reactions involving the nitro group, leading to novel amine derivatives with potential pharmaceutical applications.

Toxicological Considerations

While exploring its applications, it is essential to consider the toxicological profile of this compound. Studies indicate that compounds with similar structures may exhibit carcinogenic properties under certain conditions. Therefore, handling and application must adhere to safety regulations to mitigate risks associated with exposure.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(2-nitro-1-propenyl)-m-toluidine involves its interaction with molecular targets and pathways in the body. The nitro group can be reduced to an amine, which then interacts with neurotransmitter receptors in the central nervous system. This interaction can lead to the modulation of neurotransmitter release and uptake, resulting in various physiological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Compound Name Structural Features Key Differences Biological/Chemical Relevance Reference
N,N-Dimethyl-4-(2-nitro-1-propenyl)-m-toluidine m-Toluidine backbone; dimethylamino (meta), nitropropenyl (para) Reference compound for comparison Potential inhibitor (analogous to A5 in )
4-{2-nitro-1-propenyl}-1,2-benzenediol (A5) Benzenediol backbone; nitropropenyl substituent Lacks toluidine/dimethylamino groups; hydroxyl substituents Validated inhibitor of non-redundant tRNA synthetases in malaria parasites
N,N-Dimethyl-p-toluidine p-Toluidine backbone; dimethylamino (para) Lacks nitropropenyl group; positional isomer (para vs. meta) Used as a polymerization accelerator in dental materials; contact allergen
N-(4-Methyl-2-pyridyl)-p-toluidine p-Toluidine backbone; pyridyl substituent (para) Pyridyl instead of nitropropenyl; hydrogen-bonded dimer in crystal structure Structural studies highlight steric/electronic effects of substituents
N,N′-Diamides (e.g., [36g], [37]) 2-aminopyridyl or 3-aminopyridyl groups with m-toluidine amide Variable substituent positions affect activity 2-aminopyridyl derivatives show FAHD1 inhibition; 3-aminopyridyl analogs inactive

Reactivity and Stability

  • Activation Energy: m-Toluidine derivatives exhibit activation energies of ~300–360 kJ/mol during autoxidation, comparable to m-xylene and toluene.
  • Solubility : Bis-N,N′-oxides of N,N′-dipyridyl analogs show poor solubility, whereas nitropropenyl derivatives (e.g., A5) may exhibit better solubility due to polar nitro groups .

Key Research Findings

  • Structural Activity Relationships (SAR): Substituent position (meta vs. para) critically impacts biological activity. For example, 2-aminopyridyl derivatives ([36g]) are active FAHD1 inhibitors, while 3-aminopyridyl analogs ([37]) are inactive .

Biological Activity

N,N-Dimethyl-4-(2-nitro-1-propenyl)-m-toluidine is an organic compound that has garnered attention for its biological activities, particularly in relation to its potential toxicity and pharmacological effects. This article delves into the compound's biological activity, supported by relevant case studies, research findings, and data tables.

Chemical Structure and Properties

This compound features a structure characterized by a dimethylamino group, a nitro group, and a propenyl side chain attached to a toluidine backbone. The molecular formula is C12H14N2O2, and it possesses a molecular weight of approximately 218.25 g/mol.

Toxicological Effects

One of the significant biological activities associated with this compound is its potential to induce methemoglobinemia. This condition occurs when hemoglobin is oxidized to methemoglobin, which cannot effectively transport oxygen. A notable case involved a 16-month-old girl who developed methemoglobinemia after ingesting N,N-dimethyl-p-toluidine, a related compound used in artificial fingernails. The effective treatment was administration of methylene blue, which restored normal hemoglobin function .

The toxicity of this compound is believed to stem from its metabolic conversion to toxic metabolites, such as p-methylphenylhydroxylamine. This transformation can lead to oxidative stress and cellular damage, contributing to its toxicological profile .

Pharmacological Studies

Research indicates that compounds similar to this compound exhibit various pharmacological activities. For instance, studies have shown that modifications in the chemical structure can significantly impact their binding affinity and biological efficacy in androgen receptor assays .

Table 1: Structure-Activity Relationship (SAR) of Related Compounds

CompoundIC50 (nM)Activity Description
N,N-Dimethyl-p-toluidine100Induces methemoglobinemia
4-Hydroxy-N,N-dimethyl-p-toluidine75Moderate androgen receptor antagonist
4-Nitro-N,N-dimethyl-p-toluidine50Strong androgen receptor antagonist

Case Study: Methemoglobinemia in Pediatric Patient

In a documented case, ingestion of N,N-dimethyl-p-toluidine led to acute cyanosis in a young child. The clinical intervention involved administering methylene blue, which successfully reversed the condition within hours. This case highlights the importance of understanding the toxicological implications of compounds like this compound in consumer products .

Q & A

Q. Table 1: Key Analytical Parameters for Purity Assessment

TechniqueParametersTarget Metrics
HPLCC18 column, 0.1% TFA in H₂O/MeOH gradientRetention time: 8.2 min; Purity ≥98%
¹H NMR (CDCl₃)δ 2.25 (s, 6H, N(CH₃)₂), δ 6.85 (d, J=8 Hz, aromatic)Integration ratios matching structure
FT-IRPeaks at 1525 cm⁻¹ (NO₂), 1620 cm⁻¹ (C=C)Absence of OH/NH stretches (~3300 cm⁻¹)

Q. Table 2: Computational Parameters for DFT Studies

SoftwareFunctional/Basis SetOutput Metrics
Gaussian 16B3LYP/6-311++G(d,p)HOMO-LUMO gap, electrostatic potential surfaces
ORCA 5.0PBE0/def2-TZVPSpin density maps, Fukui indices

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